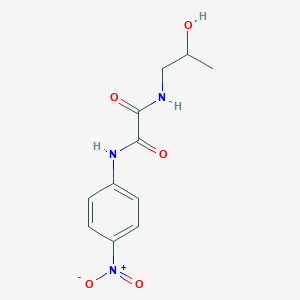

N1-(2-hydroxypropyl)-N2-(4-nitrophenyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Hydroxypropyl 4-nitrophenyl phosphate (HPNPP) is a chemical compound that has been widely used in scientific research . It is a phosphatase substrate that can be used to measure the activity of phosphatases in various biological samples. The compound has a nitrophenyl group that can be cleaved by phosphatases, resulting in the release of a yellow color that can be detected by spectrophotometry.

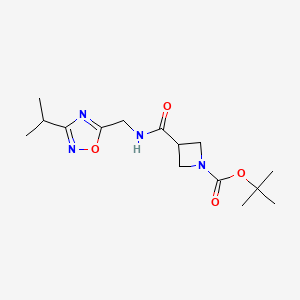

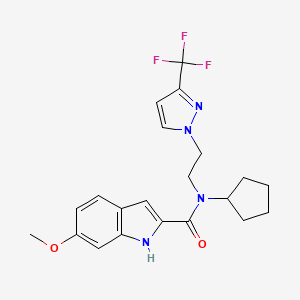

Molecular Structure Analysis

The molecular formula of 2-Hydroxypropyl 4-nitrophenyl phosphate is C9H11NO7P . The average mass is 276.160 Da and the monoisotopic mass is 276.027863 Da .Chemical Reactions Analysis

2-Hydroxypropyl 4-nitrophenyl phosphate has been studied for its role in mimicking RNA’s phosphodiester bond hydrolysis. A study demonstrated the hydrolytic cleavage of HPNP using a polyoxomolybdate cluster.Physical And Chemical Properties Analysis

The boiling point of 2-Hydroxypropyl 4-nitrophenyl phosphate is 458.6±55.0 °C at 760 mmHg . The vapour pressure is 0.0±1.2 mmHg at 25°C . The enthalpy of vaporization is 75.8±3.0 kJ/mol . The flash point is 231.1±31.5 °C .Scientific Research Applications

Environmental Pollutant Analysis

- Pollutants and Mutagenic Activity : Research involving similar compounds to N1-(2-hydroxypropyl)-N2-(4-nitrophenyl)oxalamide, such as 1-nitropyrene, shows their role as environmental pollutants and potent bacterial mutagens (Howard et al., 1983). This compound's metabolic reduction leads to DNA-bound adducts, indicating a potential for genetic damage and mutagenesis.

Synthetic Methodology Development

- Synthesis of Oxalamides : A study on the synthesis of di- and mono-oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides, similar to this compound, presents a novel synthetic approach (Mamedov et al., 2016). This research demonstrates the utility of these compounds in creating various oxalamides, indicating their relevance in synthetic organic chemistry.

Mechanisms of Carcinogenicity

- Carcinogenic Mechanisms : Research into compounds structurally related to this compound has been pivotal in understanding the mechanisms of carcinogenicity in certain nitrosamines (Scarpelli et al., 1982). These studies help in understanding the metabolic pathways and the formation of carcinogenic metabolites.

Antihypertensive Research

- Antihypertensive Properties : The study of nitroxides, related to the nitrophenyl group in this compound, has revealed insights into their antihypertensive effects (Wilcox & Pearlman, 2008). These findings could guide future research in cardiovascular therapeutics involving similar compounds.

DNA and RNA Damage Studies

- DNA and RNA Damage : Compounds structurally akin to this compound have been used in studies to assess oxidative DNA and RNA damage, as seen in the hepatocarcinogen 2-nitropropane research (Fiala et al., 1989). These studies are crucial for understanding the molecular mechanisms of carcinogenesis.

Nanoprobe Development

- Development of Nanoprobes : The creation of micellar nanoprobes for biological and pharmacological studies is an area where compounds similar to this compound could be of significant importance (Yuan et al., 2018). Such nanoprobes have applications in detecting biological molecules or ions in living systems.

Mechanism of Action

Target of Action

Similar compounds have been used in the development of nanotherapeutics , suggesting potential targets could be cellular structures or biochemical pathways relevant to disease treatment.

Mode of Action

Related compounds have been used to create nanoparticles and reduction-sensitive nanogels . These materials can encapsulate therapeutic agents for targeted delivery, suggesting that N1-(2-hydroxypropyl)-N2-(4-nitrophenyl)oxalamide may interact with its targets in a similar manner.

Biochemical Pathways

The compound’s potential use in nanotherapeutics suggests it may influence pathways related to disease progression or treatment .

Pharmacokinetics

The compound’s potential use in nanotherapeutics suggests it may have unique pharmacokinetic properties that enhance its bioavailability .

Result of Action

Its potential use in nanotherapeutics suggests it may have a significant impact on cellular structures or functions .

Action Environment

The compound’s potential use in nanotherapeutics suggests that factors such as ph, temperature, and the presence of other biochemicals may play a role .

properties

IUPAC Name |

N-(2-hydroxypropyl)-N'-(4-nitrophenyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O5/c1-7(15)6-12-10(16)11(17)13-8-2-4-9(5-3-8)14(18)19/h2-5,7,15H,6H2,1H3,(H,12,16)(H,13,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSBSIHCGPZFNAT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(Difluoromethyl)-5-methylpyrazol-1-yl]benzoic acid](/img/structure/B2779937.png)

![N-(2-(dimethylamino)pyrimidin-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2779938.png)

![2-Ethyl-5-((3-methylpiperidin-1-yl)(4-nitrophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2779940.png)

![(5E)-5-[(2-fluorophenyl)methylidene]-3-[3-(4-methylpiperidin-1-yl)-3-oxopropyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2779942.png)

![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-2,2-dimethylpropanamide](/img/structure/B2779947.png)